molecular formula C12H26ClNO2 B13451258 Pregabalin Isobutyl Ester Hydrochloride

Pregabalin Isobutyl Ester Hydrochloride

Cat. No.: B13451258
M. Wt: 251.79 g/mol
InChI Key: YZLOMCZKXFOKMH-MERQFXBCSA-N
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Description

Pregabalin Isobutyl Ester Hydrochloride is a derivative of Pregabalin, a well-known anticonvulsant and analgesic medication. Pregabalin itself is a structural analog of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter. The esterification of Pregabalin with isobutanol and subsequent conversion to its hydrochloride salt form enhances its solubility and stability, making it a valuable compound for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pregabalin Isobutyl Ester Hydrochloride typically involves the esterification of Pregabalin with isobutanol. This reaction is often carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester. The resulting ester is then converted to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yield. The use of enzymatic catalysts, such as lipases, has also been explored to achieve more environmentally friendly and efficient synthesis routes .

Chemical Reactions Analysis

Types of Reactions

Pregabalin Isobutyl Ester Hydrochloride undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield Pregabalin and isobutanol.

    Oxidation: The compound can undergo oxidation reactions, particularly at the isobutyl group, leading to the formation of corresponding carboxylic acids.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.

Common Reagents and Conditions

    Hydrolysis: Typically carried out using aqueous hydrochloric acid or sodium hydroxide.

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Substitution: Nucleophiles such as alcohols or amines can be used under mild heating conditions.

Major Products Formed

    Hydrolysis: Pregabalin and isobutanol.

    Oxidation: Carboxylic acids derived from the oxidation of the isobutyl group.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Pregabalin Isobutyl Ester Hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Pregabalin Isobutyl Ester Hydrochloride is similar to that of Pregabalin. It binds to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system. This binding inhibits calcium influx at nerve terminals, reducing the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P. This results in its anticonvulsant and analgesic effects .

Comparison with Similar Compounds

Similar Compounds

    Pregabalin: The parent compound, used primarily for its anticonvulsant and analgesic properties.

    Gabapentin: Another GABA analog with similar uses but different pharmacokinetic properties.

    Baclofen: A GABA-B receptor agonist used as a muscle relaxant.

Uniqueness

Pregabalin Isobutyl Ester Hydrochloride is unique due to its enhanced solubility and stability compared to Pregabalin. This makes it a valuable compound for research and industrial applications where these properties are advantageous .

Properties

Molecular Formula

C12H26ClNO2

Molecular Weight

251.79 g/mol

IUPAC Name

2-methylpropyl (3S)-3-(aminomethyl)-5-methylhexanoate;hydrochloride

InChI

InChI=1S/C12H25NO2.ClH/c1-9(2)5-11(7-13)6-12(14)15-8-10(3)4;/h9-11H,5-8,13H2,1-4H3;1H/t11-;/m0./s1

InChI Key

YZLOMCZKXFOKMH-MERQFXBCSA-N

Isomeric SMILES

CC(C)C[C@@H](CC(=O)OCC(C)C)CN.Cl

Canonical SMILES

CC(C)CC(CC(=O)OCC(C)C)CN.Cl

Origin of Product

United States

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